

Cefamandole Lithium: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Cefamandole lithium

Cat. No.: B569788

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Cefamandole lithium**, a second-generation cephalosporin antibiotic. It covers its chemical properties, mechanism of action, and relevant experimental protocols, designed for professionals in research and drug development.

Core Chemical and Physical Data

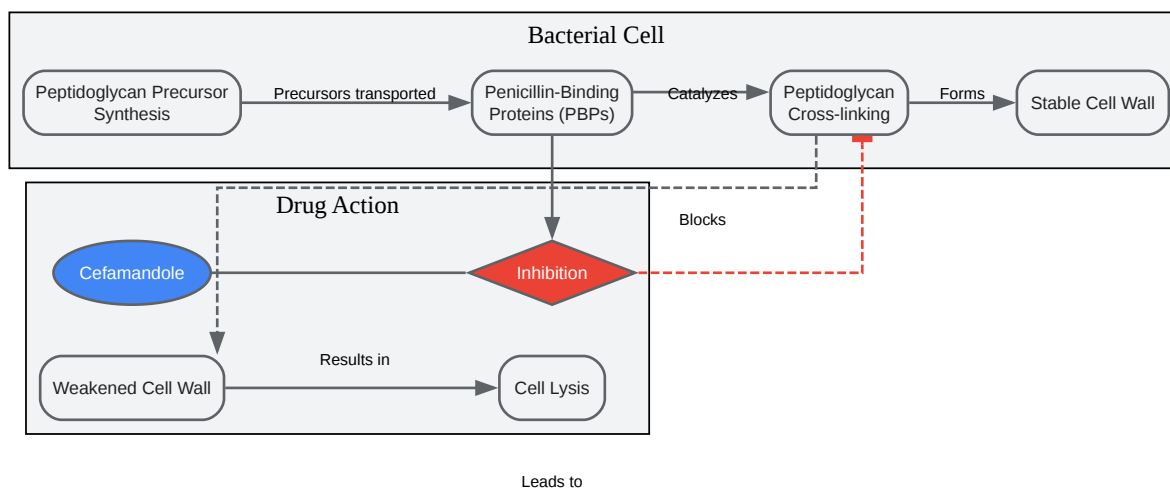
Cefamandole lithium is the lithium salt of Cefamandole, a broad-spectrum beta-lactam antibiotic. Key quantitative data are summarized below.

Property	Value	Citations
CAS Number	58648-57-0	[1][2][3]
Molecular Weight	~468.44 g/mol	[2][4]
Molecular Formula	C ₁₈ H ₁₇ LiN ₆ O ₅ S ₂	[1]

Mechanism of Action

Cefamandole exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] Like other beta-lactam antibiotics, its primary target is a group of enzymes known as penicillin-binding proteins (PBPs).[6][7] These enzymes are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall.[5]

By binding to the active site of PBPs, Cefamandole blocks their transpeptidase activity, which is responsible for cross-linking the peptide chains of the peptidoglycan strands.[5] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[5]



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Diagram 1: Mechanism of action of Cefamandole.

Bacterial Resistance to Cefamandole

The emergence of bacterial resistance to Cefamandole is a significant clinical concern. The primary mechanisms of resistance include:

- Production of β -lactamases: These enzymes hydrolyze the β -lactam ring of Cefamandole, rendering the antibiotic inactive.[8]
- Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of Cefamandole to its target, thereby diminishing its inhibitory effect.[5]

Experimental Protocols: Antimicrobial Susceptibility Testing

Determining the susceptibility of bacterial strains to Cefamandole is crucial for both clinical and research purposes. Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are recommended.^[9]

Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative assessment of antimicrobial susceptibility.

Methodology:

- **Inoculum Preparation:** A standardized suspension of the test bacterium is prepared in a sterile broth to match a 0.5 McFarland turbidity standard.
- **Inoculation:** A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
- **Disk Application:** A paper disk impregnated with a standard concentration of Cefamandole (e.g., 30 µg) is placed on the agar surface.^[9]
- **Incubation:** The plate is incubated at a specified temperature (typically 35°C) for 16-24 hours.
- **Result Interpretation:** The diameter of the zone of inhibition (the area around the disk where bacterial growth is prevented) is measured. This diameter is compared to established breakpoints to classify the organism as susceptible, intermediate, or resistant.

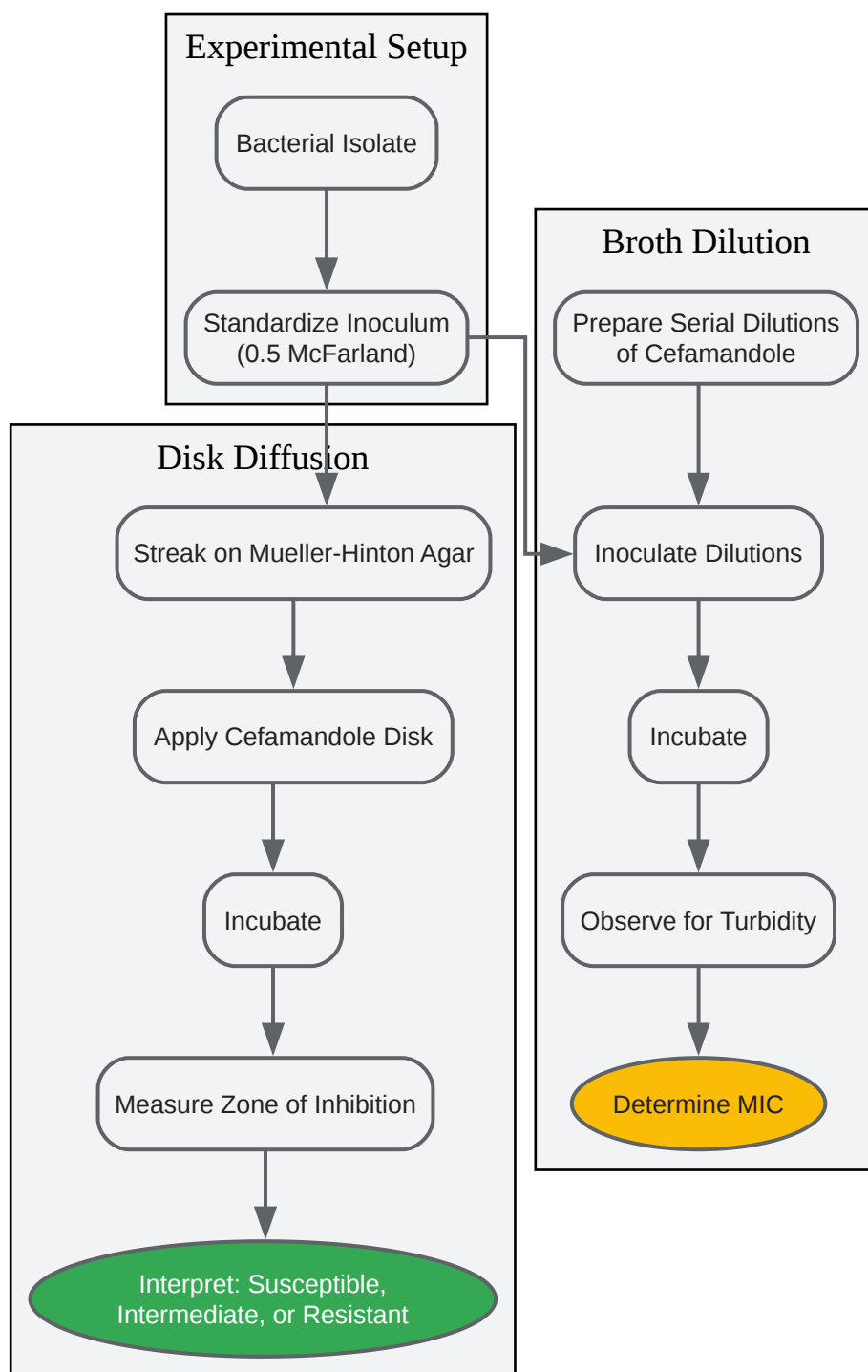
Broth Dilution Method

This method yields a quantitative measure of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Methodology:

- **Preparation of Antibiotic Dilutions:** A series of twofold dilutions of Cefamandole are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in tubes or microtiter plate wells.

- Inoculation: Each tube or well is inoculated with a standardized concentration of the test bacterium.
- Incubation: The tubes or plates are incubated under the same conditions as the disk diffusion test.
- Result Interpretation: The MIC is determined as the lowest concentration of Cefamandole at which there is no visible bacterial growth.



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Diagram 2: Workflow for antimicrobial susceptibility testing.

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